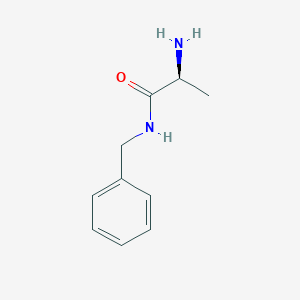

(2S)-2-Amino-N-benzylpropanamide

Descripción general

Descripción

(2S)-2-Amino-N-benzylpropanamide is an organic compound with the molecular formula C10H14N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-benzylpropanamide typically involves the reaction of benzylamine with a suitable precursor, such as (2S)-2-aminopropanoic acid. The reaction is often carried out under controlled conditions to ensure the desired stereochemistry is maintained. Common reagents used in the synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents such as dichloromethane or ethanol. The reaction is usually performed at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can improve yield and purity. Additionally, the use of biocatalysts or enzymatic processes may be explored to achieve more environmentally friendly and cost-effective production.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-Amino-N-benzylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

(2S)-2-Amino-N-benzylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of (2S)-2-Amino-N-benzylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2-Amino-3-phenylpropanoic acid: Similar in structure but with a carboxylic acid group instead of an amide.

(2S)-2-Amino-2-phenylacetamide: Similar in structure but with a phenyl group directly attached to the amide nitrogen.

(2S)-2-Amino-3-phenylpropanamide: Similar in structure but with an additional methylene group in the side chain.

Uniqueness

(2S)-2-Amino-N-benzylpropanamide is unique due to its specific stereochemistry and the presence of both an amino group and a benzyl group. This combination of functional groups and stereochemistry allows for unique interactions with biological targets and makes it a valuable compound for various applications in research and industry.

Actividad Biológica

(2S)-2-Amino-N-benzylpropanamide, a chiral organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 182.23 g/mol

- Chirality : Exists in the (2S) configuration, which is significant for its biological activity.

The compound features an amino group and a benzyl moiety attached to a propanamide backbone, contributing to its interactions with various biological targets.

This compound primarily acts through:

- Enzyme Inhibition : It has been shown to inhibit chymotrypsin, an enzyme involved in protein digestion. This inhibition suggests potential applications in treating chymotrypsin-related diseases.

- Modulation of Neurotransmitter Transporters : The compound interacts with excitatory amino acid transporters (EAATs), influencing glutamate signaling pathways critical in neurological disorders such as epilepsy and depression.

1. Anticonvulsant Properties

Research indicates that derivatives of this compound exhibit anticonvulsant activity. A study involving various N-benzylacetamide derivatives demonstrated their efficacy in reducing seizure activity in animal models using the Maximum Electroshock Seizure (MES) test. The effective dose (ED50) values were determined, showcasing the potential of these compounds in epilepsy treatment .

2. Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological exploration. Its interaction with EAATs suggests a role in enhancing glutamate uptake, which may provide neuroprotective effects .

Study on Chymotrypsin Inhibition

A study published in "Bioorganic & Medicinal Chemistry Letters" investigated the inhibitory effects of this compound on chymotrypsin. The findings indicated moderate inhibitory activity, warranting further exploration for therapeutic applications targeting digestive disorders related to chymotrypsin dysfunction.

Anticonvulsant Activity Assessment

In a comprehensive assessment of anticonvulsant properties, various analogues of this compound were tested using the MES model on mice. The results indicated significant protective effects against seizures, with specific structure-activity relationships identified that could guide future drug design .

Data Tables

Propiedades

IUPAC Name |

(2S)-2-amino-N-benzylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPVAHXPQMOJZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439915 | |

| Record name | N-Benzyl-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75040-72-1 | |

| Record name | N-Benzyl-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.